molecular formula C13H21ClN2O3 B2477905 N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049790-01-3

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2477905
CAS No.: 1049790-01-3
M. Wt: 288.77
InChI Key: OZMWWOSJADKUHJ-UHFFFAOYSA-N
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Description

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with diethoxy groups and an acetamide moiety linked to a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the 3,4-diethoxyphenyl precursor. This precursor can be synthesized through the ethylation of 3,4-dihydroxybenzaldehyde. The subsequent steps involve the formation of the acetamide linkage and the introduction of the methylamino group under controlled conditions. Common reagents used in these reactions include ethyl iodide, acetic anhydride, and methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and cellular proteins. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions and signaling processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride
  • N-(3,4-dihydroxyphenyl)-2-(methylamino)acetamide hydrochloride
  • N-(3,4-dimethoxyphenyl)-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride is unique due to the presence of diethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-4-17-11-7-6-10(8-12(11)18-5-2)15-13(16)9-14-3;/h6-8,14H,4-5,9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWWOSJADKUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CNC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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